molecular formula C17H12BrNO4 B2739583 Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate CAS No. 1455091-21-0

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No. B2739583
M. Wt: 374.19
InChI Key: YVFJAFZUPPWHJX-UHFFFAOYSA-N
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Description

“Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate” is an organic compound with the molecular formula C17H12BrNO4 . It has a molecular weight of 374.19 . This compound is also known as 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a isoquinoline core, which is a benzene ring fused to a pyridine ring. It has a bromine atom at the 1-position, a hydroxy group at the 4-position, and a phenoxy group at the 7-position. The 3-position of the isoquinoline ring is substituted with a carboxylate group, which is esterified with a methyl group .


Physical And Chemical Properties Analysis

This compound is predicted to have a boiling point of 570.7±45.0 °C and a density of 1.559±0.06 g/cm3 . Its pKa is predicted to be 5.35±0.50 .

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and its derivatives have been extensively studied in the realm of chemical synthesis. For example, derivatives of this compound have been semisynthesized using brominated tyrosine as the starting material, highlighting its importance in the synthesis of complex molecules. Studies like these are fundamental in developing new synthetic methodologies and understanding chemical reactions under various conditions (Ma et al., 2007).

Pharmaceuticals and Drug Development

In the pharmaceutical industry, derivatives of this compound have been explored for potential therapeutic applications. For example, the antineoplastic activity of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones was evaluated, demonstrating the compound's relevance in drug development and cancer research (Liu et al., 1995). Another study investigated the effect of bromination on the pharmacological properties of similar compounds, which is essential for understanding how structural changes impact biological activity (Ukrainets et al., 2015).

Advanced Analytical Techniques

This compound and its derivatives are also used in developing advanced analytical techniques. For instance, its behavior in mass spectrometry was studied to understand better how certain molecular structures behave under specific analytical conditions. This research is crucial for developing new methods for detecting and characterizing complex molecules (Thevis et al., 2008).

properties

IUPAC Name

methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFJAFZUPPWHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid methyl ester (6.0 g, 20.32 mmol), N-bromosuccinimide (3.80 g, 21.33 mmol) and benzoyl peroxide (246 mg, 1.01 mmol) in CCl4 was refluxed for 1 h. Solid was filtered off through a plug of silica gel. Filtrate was concentrated and purified by silica chromatography, eluting with EtOAc. All fractions contain the desired product was combined and concentrated. Residue was suspended in 150 mL of (3/1) MeOH/EtOAc and was refluxed for 1 h. After cooled, solid was collected, rinsed with MeOH and dried on vacuo to provide the title compound 4.42 g (11.8 mmol) in 58% yield as a white solid. 1H NMR in CDCl3, δ ppm: 11.7 (s, 1H), 8.36 (d, 1H, J=9.2 Hz), 7.63 (d, 1H, J=2.4 Hz), 7.55-7.10 (m, 6H), 4.06 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
246 mg
Type
catalyst
Reaction Step One
Yield
58%

Citations

For This Compound
1
Citations
Q Li, B Yao, S Zhao, Z Lu, Y Zhang… - Journal of Medicinal …, 2022 - ACS Publications
The design and development of agonists selectively targeting thyroid hormone receptor β (TRβ) and TRβ mutants remain challenging tasks. In this study, we first adopted the strategy of …
Number of citations: 4 pubs.acs.org

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